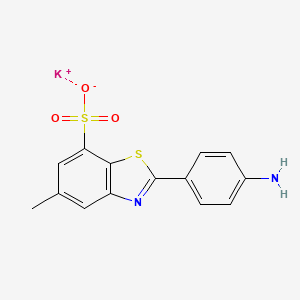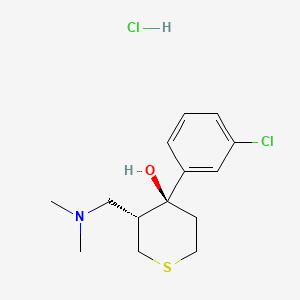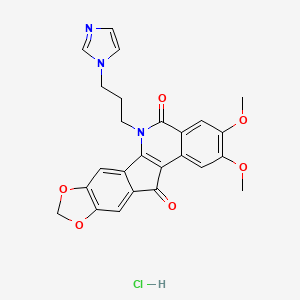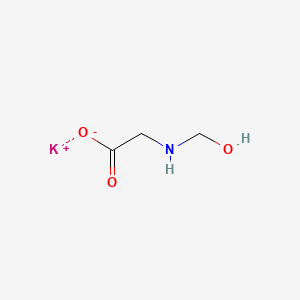
Glycine, N-(hydroxymethyl)-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(hydroxymethyl)-, monopotassium salt: is a derivative of glycine, an amino acid. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of glycine, with potassium as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing glycine and formaldehyde in a controlled environment.
- Adding potassium hydroxide to neutralize the reaction mixture.
- Purifying the resulting product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid.
Reduction: The compound can be reduced to glycine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formic acid and glycine.
Reduction: Glycine.
Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a stabilizer in various chemical reactions.
Biology:
- Serves as a buffer in biological assays.
- Used in the study of amino acid metabolism.
Medicine:
- Investigated for its potential neuroprotective effects.
- Used in the formulation of certain pharmaceuticals.
Industry:
- Employed in the production of cosmetics and personal care products.
- Used as a preservative in various formulations.
Mechanism of Action
The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.
Comparison with Similar Compounds
Glycine betaine: A derivative of glycine with three methyl groups attached to the nitrogen atom.
N-(phosphonomethyl)glycine:
Comparison:
Glycine betaine: is primarily used as an osmoprotectant in plants, whereas Glycine, N-(hydroxymethyl)-, monopotassium salt has broader applications in chemistry and medicine.
N-(phosphonomethyl)glycine: is used in agriculture, while this compound is used in various scientific research and industrial applications.
This compound’s unique structure and properties make it valuable in multiple fields, distinguishing it from other glycine derivatives.
Properties
CAS No. |
66063-61-4 |
|---|---|
Molecular Formula |
C3H6KNO3 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
potassium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |
InChI Key |
OGMXSAAYHDZBBY-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])NCO.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


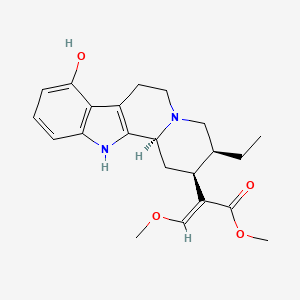

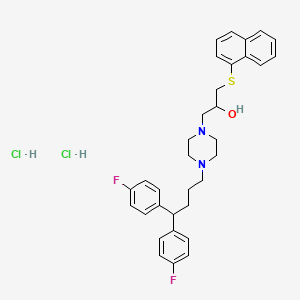

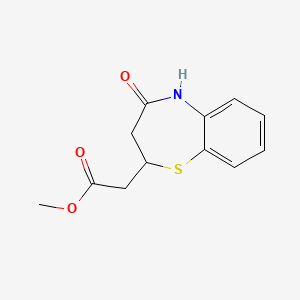
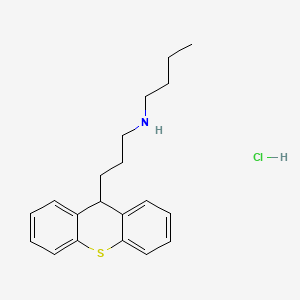
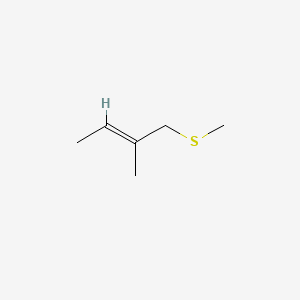
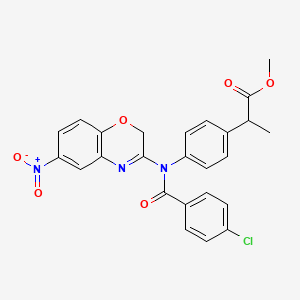

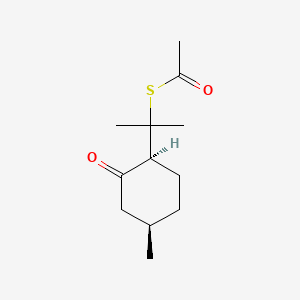
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
